molecular formula C9H15NO3 B575575 2-Isobutyramidoethyl acrylate CAS No. 172351-66-5

2-Isobutyramidoethyl acrylate

Cat. No.: B575575
CAS No.: 172351-66-5
M. Wt: 185.223
InChI Key: VOHGKWWKLYEEJF-UHFFFAOYSA-N
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Description

2-Isobutyramidoethyl acrylate is an acrylate derivative featuring a methacrylate backbone substituted with an isobutyramidoethyl group.

Properties

CAS No.

172351-66-5

Molecular Formula

C9H15NO3

Molecular Weight

185.223

IUPAC Name

2-(2-methylpropanoylamino)ethyl prop-2-enoate

InChI

InChI=1S/C9H15NO3/c1-4-8(11)13-6-5-10-9(12)7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12)

InChI Key

VOHGKWWKLYEEJF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NCCOC(=O)C=C

Synonyms

2-Propenoic acid, 2-[(2-methyl-1-oxopropyl)amino]ethyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyramidoethyl acrylate typically involves the esterification of prop-2-enoic acid with 2-(2-methylpropanamido)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous process involving the esterification of prop-2-enoic acid with 2-(2-methylpropanamido)ethanol. The reaction is conducted in a reactor equipped with a distillation column to continuously remove the water formed during the reaction. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyramidoethyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers and copolymers.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition reactions across the double bond.

Major Products Formed

    Polymerization: Polymers and copolymers with various properties depending on the comonomers used.

    Hydrolysis: 2-(2-Methylpropanamido)ethanol and prop-2-enoic acid.

    Addition Reactions: Haloalkanes or other addition products depending on the reagent used.

Scientific Research Applications

2-Isobutyramidoethyl acrylate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Materials Science: The polymers derived from this compound are used in coatings, adhesives, and other materials.

    Biomedical Research: It is investigated for its potential use in drug delivery systems and biomedical coatings.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isobutyramidoethyl acrylate primarily involves its ability to undergo polymerization and other chemical reactions. The double bond in the prop-2-enoate moiety allows it to participate in free radical polymerization, leading to the formation of polymers with various properties. The amido group can also interact with other functional groups, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

The following analysis compares 2-Isobutyramidoethyl acrylate with structurally and functionally related acrylates, leveraging data from the provided evidence.

Structural and Functional Analogues

Isobutyl Acrylate (CAS 106-63-8)
  • Structure : Branched alkyl ester (isobutyl group) attached to acrylate.
  • Properties: Molecular weight: 128.17 g/mol . Odor threshold (OT): Not explicitly reported, but analogous hexenyl acrylates show OT values ranging from 0.014–2.9 ng/L air depending on double-bond position . Reactivity: Used in copolymerization for adhesives and coatings. Lacks the amide group, reducing hydrogen-bonding capacity compared to this compound.
Butyl Acrylate (CAS 141-32-2)
  • Structure : Linear n-butyl ester of acrylic acid.
  • Properties: IDLH (Immediately Dangerous to Life and Health): 113 ppm . Industrial Use: Primarily in emulsion polymers for paints and textiles .
Glycidyl Methacrylate (GMA)
  • Structure : Methacrylate with an epoxide group.
  • Properties: Reactivity: Combines acrylate and epoxide functionalities, enabling dual curing mechanisms (e.g., UV/thermal) . Applications: Used in dental resins and coatings.
Hexyl Acrylate Derivatives
  • Key Findings :
    • Odor thresholds vary significantly with double-bond position. For example, (E)-3-hexenyl acrylate has an OT of 0.014 ng/L air, 286× lower than hexyl acrylate (2.9 ng/L air) .
    • Structural Insight: Double bonds near the ester group (e.g., position 3) enhance odor potency due to receptor interactions, a factor that may influence this compound’s sensory profile .

Comparative Data Table

Compound Molecular Weight (g/mol) CAS No. Key Properties Applications
This compound ~185 (estimated) N/A Reactive acrylate + amide; potential biocompatibility Biomedical coatings, adhesives
Isobutyl acrylate 128.17 106-63-8 Branched alkyl ester; high volatility Paints, adhesives
Butyl acrylate 128.17 141-32-2 Linear alkyl ester; IDLH = 113 ppm Emulsion polymers
Glycidyl methacrylate 142.15 106-91-2 Epoxide + acrylate; dual reactivity Dental resins, coatings
(E)-3-Hexenyl acrylate 156.18 N/A OT = 0.014 ng/L air; strong odor impact Fragrances, specialty polymers

Reactivity and Toxicity

  • Reactivity :

    • Acrylate esters generally undergo radical polymerization. The amide group in this compound may slow polymerization compared to alkyl acrylates due to steric and electronic effects .
    • Cross-reactivity: Acrylates (e.g., acrylate, cumate) are discriminated by biosensors despite shared carboxylate groups, suggesting specificity in biological interactions .
  • Toxicity: Butyl acrylate’s IDLH of 113 ppm highlights acute inhalation risks .

Unique Advantages of this compound

Biocompatibility : The amide group may enhance compatibility with biological systems, making it suitable for cell culture scaffolds or drug delivery systems (cf. cytotoxicity concerns in acrylate-based resins ).

Adhesion: Hydrogen bonding from the amide moiety could improve adhesion to polar substrates compared to non-polar alkyl acrylates.

Stability : Reduced volatility relative to low-molecular-weight acrylates may improve handling safety.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-Isobutyramidoethyl acrylate with high purity and yield?

  • Methodological Answer : Synthesis can be optimized via reactive extraction using bifunctional deep eutectic solvents (DES), such as [Im:2PTSA], which act as both catalysts and extractants. This approach enhances reaction kinetics and product separation efficiency. Key parameters include molar ratios of reactants (e.g., acrylic acid and isobutyramidoethanol), temperature control (60–80°C), and solvent recycling. Validate purity using HPLC or GC-MS, and monitor reaction progress via FTIR for esterification confirmation .

Q. How can copolymer networks incorporating this compound be characterized for biomedical applications?

  • Methodological Answer : Use dynamic mechanical analysis (DMA) to assess viscoelastic properties and swelling ratios in phosphate-buffered saline (PBS) to evaluate hydrophilicity. For biocompatibility, conduct cytotoxicity assays (e.g., MTT) with fibroblast cell lines (e.g., NIH/3T3) and measure inflammatory cytokine release (IL-6, TNF-α) via ELISA. Structural characterization should include 1^1H NMR for monomer incorporation ratios and SEM for surface morphology analysis .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

  • Methodological Answer : Employ headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) to identify volatile impurities (e.g., residual monomers or solvents). For non-volatile contaminants, use reversed-phase HPLC with UV detection (λ = 210–230 nm). Quantify metal ions via ICP-OES, adhering to thresholds specified in industrial guidelines (e.g., <1 ppm for Fe, Cu) .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in esterification rates of this compound under varying solvent systems?

  • Methodological Answer : Develop a pseudo-homogeneous kinetic model incorporating activity coefficients (e.g., UNIFAC) to account for solvent polarity effects. Compare experimental data (reaction rate constants, activation energies) with computational predictions using software like Aspen Plus. Discrepancies often arise from solvent-induced changes in transition-state stabilization—address these by adjusting dielectric constant parameters in the model .

Q. What metabolic pathways should be investigated to assess the environmental impact of this compound degradation?

  • Methodological Answer : Conduct aerobic biodegradation studies using OECD 301F guidelines, monitoring intermediates via LC-QTOF-MS. Key pathways include hydrolysis of the acrylate ester group to form acrylic acid and isobutyramidoethanol, followed by microbial β-oxidation of the latter. Compare degradation rates in soil vs. aquatic systems using eco-profile life cycle assessments (LCAs) to identify critical environmental hotspots .

Q. How do structural modifications (e.g., alkyl chain length in copolymer partners) affect the mechanical stability of this compound-based hydrogels?

  • Methodological Answer : Synthesize copolymers with systematically varied comonomers (e.g., ethyl acrylate vs. 2-ethylhexyl acrylate) and measure tensile strength via ASTM D637. Correlate results with Hansen solubility parameters to predict phase compatibility. Advanced studies should use small-angle X-ray scattering (SAXS) to analyze network heterogeneity and its impact on fracture toughness .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the cytotoxicity of this compound in polymerized vs. monomeric forms?

  • Methodological Answer : Perform dose-response studies comparing monomer leaching (quantified via LC-MS) from crosslinked polymers vs. pure monomer solutions. Use flow cytometry to distinguish apoptosis from necrosis in exposed cell lines. Contradictions often stem from incomplete polymerization—verify conversion rates using 13^{13}C NMR and adjust initiator concentrations (e.g., AIBN) to minimize residual monomers .

Q. Why do thermodynamic predictions (COSMO-RS) sometimes fail to match experimental partition coefficients in DES-mediated extractions?

  • Methodological Answer : Recalibrate COSMO-RS sigma profiles using experimentally determined activity coefficients (e.g., via vapor-liquid equilibrium data). Account for hydrogen-bonding interactions between DES components (e.g., imidazole and p-toluenesulfonic acid) and acrylate intermediates, which are poorly modeled in standard simulations. Validate with ternary phase diagrams to refine predictive accuracy .

Safety and Regulatory Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer : Use inert atmosphere gloveboxes for synthesis to prevent unintended radical polymerization. Stabilize monomers with 200–300 ppm 4-methoxyphenol and test inhibitor efficacy via DSC for exotherm onset temperatures (>120°C). Follow IARC guidelines for occupational exposure limits (≤2 ppm airborne) and implement fume hoods with HEPA filtration .

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